molecular formula C14H11F3N2O2 B3179483 Methyl 2-[3-(trifluoromethyl)anilino]nicotinate CAS No. 59361-45-4

Methyl 2-[3-(trifluoromethyl)anilino]nicotinate

Cat. No.: B3179483
CAS No.: 59361-45-4
M. Wt: 296.24 g/mol
InChI Key: GDDOBIMJBJFCTR-UHFFFAOYSA-N
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Description

Methyl 2-[3-(trifluoromethyl)anilino]nicotinate is a chemical compound that belongs to the class of trifluoromethylbenzene derivatives It is characterized by the presence of a trifluoromethyl group attached to an aniline moiety, which is further connected to a nicotinate ester

Mechanism of Action

Target of Action

Methyl 2-[3-(trifluoromethyl)anilino]nicotinate, also known as a derivative of Niflumic acid, primarily targets Cyclooxygenase-2 (COX-2) and Transient Receptor Potential Vanilloid 1 (TRPV1) channels . COX-2 is an enzyme responsible for the formation of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which play a key role in inflammation and pain . TRPV1 channels are involved in the detection of noxious stimuli, and their desensitization exhibits an analgesic effect .

Mode of Action

This compound acts as a COX-2 inhibitor and a TRPV1 channel modulator . As a COX-2 inhibitor, it prevents the formation of prostanoids, thereby reducing inflammation and pain . As a TRPV1 modulator, it can have a direct antagonistic action against TRPV1 channels and an indirect inhibition of TRP channels by blocking oxidative and inflammatory surge .

Biochemical Pathways

The compound’s action on COX-2 and TRPV1 channels affects several biochemical pathways. It inhibits the arachidonic acid pathway by blocking COX-2, reducing the production of prostanoids and thereby alleviating inflammation . It also impacts the TRP channel activity , leading to the desensitization of TRPV1 channels, which can result in an analgesic effect .

Result of Action

The inhibition of COX-2 and modulation of TRPV1 channels by this compound can lead to a reduction in inflammation and pain . Additionally, it has been suggested that certain derivatives of Niflumic acid may exhibit anticancer activity by triggering apoptosis in cancer cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, solvent-free organic syntheses have been highlighted as environmentally friendly, operationally simple, safer, and high-speed due to the high concentration of materials . .

Biochemical Analysis

Biochemical Properties

Niflumic acid methyl derivative plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It is known to interact with cyclooxygenase-2 (COX-2) and phospholipase A2, thereby exerting anti-inflammatory and analgesic effects . The compound inhibits the activity of these enzymes, reducing the production of pro-inflammatory mediators such as prostaglandins. Additionally, Niflumic acid methyl derivative has been shown to block Ca2±activated Cl- channels, which further contributes to its anti-inflammatory properties .

Cellular Effects

Niflumic acid methyl derivative influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to affect the proliferation and apoptosis of cancer cells by targeting epidermal growth factor receptor (EGFR) tyrosine kinase . This interaction leads to cell cycle arrest and induction of apoptosis, thereby inhibiting the growth of cancer cells. Furthermore, Niflumic acid methyl derivative modulates the expression of genes involved in inflammatory responses, contributing to its anti-inflammatory effects .

Molecular Mechanism

The molecular mechanism of Niflumic acid methyl derivative involves its binding interactions with specific biomolecules and enzymes. The compound inhibits COX-2 and phospholipase A2 by binding to their active sites, preventing the conversion of arachidonic acid to pro-inflammatory mediators . Additionally, Niflumic acid methyl derivative blocks Ca2±activated Cl- channels, reducing the influx of calcium ions and thereby decreasing cellular excitability and inflammation . These molecular interactions collectively contribute to the compound’s anti-inflammatory and analgesic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Niflumic acid methyl derivative have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme conditions such as high temperatures or prolonged exposure to light . Long-term studies have shown that Niflumic acid methyl derivative maintains its anti-inflammatory and analgesic properties over extended periods, although its efficacy may decrease with prolonged use due to potential degradation .

Dosage Effects in Animal Models

The effects of Niflumic acid methyl derivative vary with different dosages in animal models. At low to moderate doses, the compound exhibits significant anti-inflammatory and analgesic effects without notable adverse effects . At high doses, Niflumic acid methyl derivative can cause toxicity, including gastrointestinal disturbances and renal impairment . These findings highlight the importance of optimizing the dosage to achieve therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

Niflumic acid methyl derivative is involved in various metabolic pathways, primarily through its interactions with enzymes such as COX-2 and phospholipase A2 . The compound undergoes metabolic transformations, including hydroxylation and conjugation, which facilitate its excretion from the body. These metabolic processes are essential for the compound’s pharmacokinetics and overall efficacy .

Transport and Distribution

Within cells and tissues, Niflumic acid methyl derivative is transported and distributed through interactions with specific transporters and binding proteins. The compound’s lipophilic nature allows it to readily cross cell membranes and accumulate in target tissues . This distribution is crucial for its therapeutic effects, as it ensures that the compound reaches the sites of inflammation and exerts its pharmacological actions.

Subcellular Localization

Niflumic acid methyl derivative exhibits specific subcellular localization, which influences its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with its target enzymes and channels . Additionally, post-translational modifications such as phosphorylation may affect its localization and activity, further modulating its biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[3-(trifluoromethyl)anilino]nicotinate typically involves the reaction of 2-methyl-3-(trifluoromethyl)aniline with 2-chloronicotinate in the presence of a suitable solvent such as ethylene glycol. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants . The process can be summarized as follows:

  • Dissolve 2-methyl-3-(trifluoromethyl)aniline in ethylene glycol.
  • Add 2-chloronicotinate to the solution.
  • Reflux the mixture for several hours.
  • Isolate the product by filtration and purification techniques such as recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[3-(trifluoromethyl)anilino]nicotinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine or other reduced forms.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines. Substitution reactions can lead to various substituted derivatives of the original compound.

Scientific Research Applications

Methyl 2-[3-(trifluoromethyl)anilino]nicotinate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These characteristics make it particularly useful in medicinal chemistry and neuroimaging applications.

Properties

IUPAC Name

methyl 2-[3-(trifluoromethyl)anilino]pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N2O2/c1-21-13(20)11-6-3-7-18-12(11)19-10-5-2-4-9(8-10)14(15,16)17/h2-8H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDDOBIMJBJFCTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CC=C1)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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